Cas no 155379-83-2 (1,4-Benzenediamine,2,5-dimethyl-3-nitro-)

1,4-Benzenediamine,2,5-dimethyl-3-nitro- structure
155379-83-2 structure
Product Name:1,4-Benzenediamine,2,5-dimethyl-3-nitro-
CAS No:155379-83-2
MF:C8H11N3O2
MW:181.191841363907
CID:148546
PubChem ID:5488469
Update Time:2025-04-19

1,4-Benzenediamine,2,5-dimethyl-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine,2,5-dimethyl-3-nitro-
    • 2,5-dimethyl-3-nitrobenzene-1,4-diamine
    • 2,5-Dimethyl-3-nitro-1,4-benzenediamine
    • 4-Amino-3-nitro-2,5-dimethylaniline
    • CCRIS 8130
    • 1,4-Benzenediamine, 2,5-dimethyl-3-nitro-
    • AMINO-3-NITRO-2,5-DIMETHYLANILINE, 4-
    • Z68H6L7TVG
    • 155379-83-2
    • SCHEMBL10623111
    • UNII-Z68H6L7TVG
    • DTXSID20165887
    • AKOS006279618
    • Inchi: 1S/C8H11N3O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,9-10H2,1-2H3
    • InChI Key: OSLJLSOBKOGJHE-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(=C(C)C=C(C=1C)N)N)=O

Computed Properties

  • Exact Mass: 181.08523
  • Monoisotopic Mass: 181.085127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.9
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.2444 (rough estimate)
  • Boiling Point: 314.3°C (rough estimate)
  • Flash Point: 184°C
  • Refractive Index: 1.7400 (estimate)
  • PSA: 95.18
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